![molecular formula C15H23NO2 B1436332 (1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1774933-39-9](/img/structure/B1436332.png)
(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine
Vue d'ensemble
Description
“(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the CAS number 1774933-39-9 . It has a molecular weight of 249.35 g/mol and a molecular formula of C15H23NO2 .
Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is represented by the formula C15H23NO2 . This indicates that the compound is composed of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Bioactivity
One area of research involves the synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity. These compounds, synthesized through reactions involving primary amines, showed potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).
Another study synthesized 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines to investigate structure-activity relationships. These compounds acted as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties, highlighting the importance of structural modifications in controlling functional activity (Trachsel, 2003).
Chemical Analysis Techniques
A novel derivatization method for the analysis of primary amines by MALDI mass spectrometry was developed using tris(2,6-dimethoxyphenyl)methyl carbenium cation. This method allows for the smooth reaction with primary amines, forming permanently charged adducts, facilitating the analysis of biologically active compounds and therapeutic agents (Topolyan et al., 2016).
Catalysis and Synthetic Applications
Research on Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates revealed a method for synthesizing heterocycles fused with cyclobutane or containing methylenecyclobutane. This work demonstrates the potential of cyclobutyl derivatives in creating structurally complex and biologically relevant molecules (Pan et al., 2017).
Crystal Structure and Molecular Analysis
The crystal structure and Hirshfeld surface analysis of compounds arising from the ring-opening reaction of dihydrobenzoxazines, including those with dimethoxyphenyl components, have been studied. These analyses provide insight into the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Wannapaiboon et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(12-5-4-6-12)16-10-13-7-8-14(17-2)9-15(13)18-3/h7-9,11-12,16H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNJYJPCIHQYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



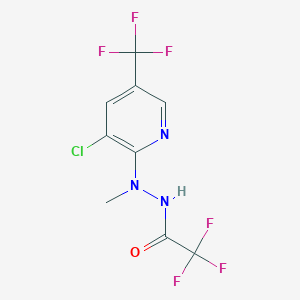
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![2-[(1S)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1436252.png)
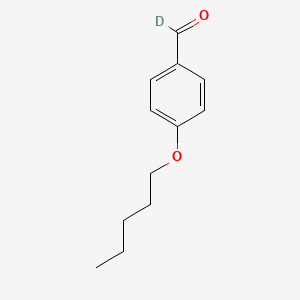
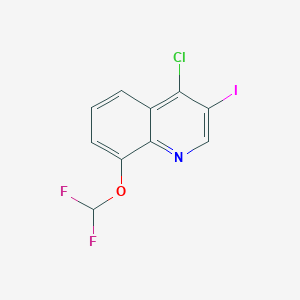
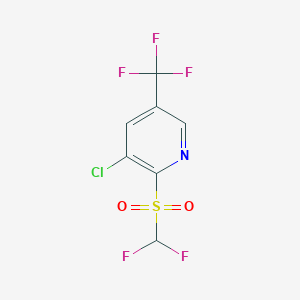
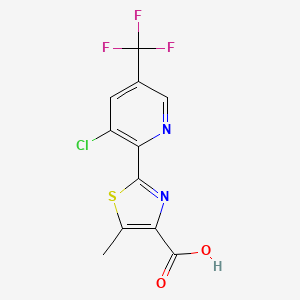
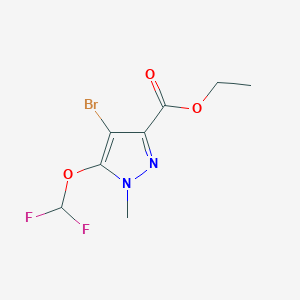
![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
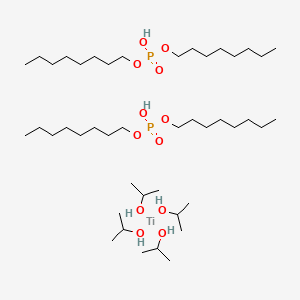
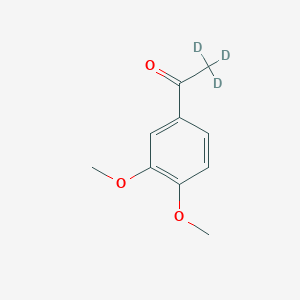
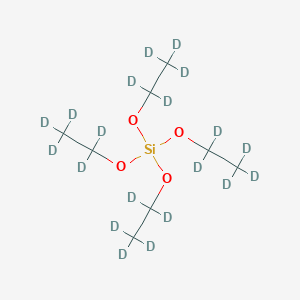
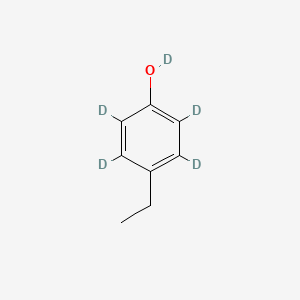
![[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436272.png)